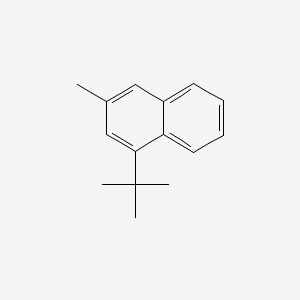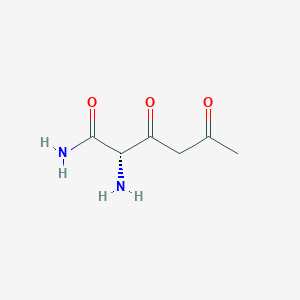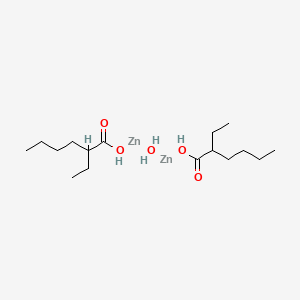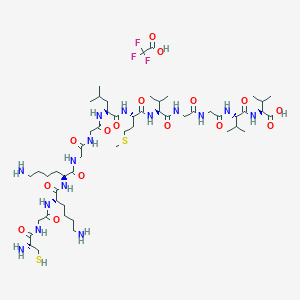
H-Cys-Gly-Lys-Lys-Gly-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH.TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Cys-Gly-Lys-Lys-Gly-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH.TFA is a peptide consisting of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes cysteine, glycine, lysine, leucine, methionine, and valine, among others. The addition of trifluoroacetic acid (TFA) indicates that the peptide is in its trifluoroacetate salt form, which is commonly used to enhance the stability and solubility of peptides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Cys-Gly-Lys-Lys-Gly-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino group of the attached amino acid.
Coupling: of the next amino acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Industrial Production Methods
In industrial settings, the production of peptides like This compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H2O2) or iodine (I2) for disulfide bond formation.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction.
Substitution reagents: Various chemical reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide-linked peptides .
Applications De Recherche Scientifique
Peptides like H-Cys-Gly-Lys-Lys-Gly-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH.TFA have diverse applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their roles in cellular processes and signaling pathways.
Medicine: Investigated for therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of biomaterials and as components in diagnostic assays
Mécanisme D'action
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with various molecular targets, including enzymes, receptors, and ion channels. The interaction often involves binding to the active site or allosteric site of the target protein, leading to modulation of its activity. The pathways involved can vary widely depending on the peptide and its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Gly-His-Lys-OH: A tripeptide with different amino acid composition.
H-Lys-Lys-Gly-OH: A tripeptide with a shorter sequence.
H-Gly-Gly-His-OH: Another tripeptide with a different sequence .
Uniqueness
The uniqueness of H-Cys-Gly-Lys-Lys-Gly-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH.TFA lies in its specific sequence, which determines its structure, stability, and biological activity. The presence of cysteine allows for potential disulfide bond formation, adding to its structural complexity and functional diversity .
Propriétés
Formule moléculaire |
C53H94F3N15O16S2 |
|---|---|
Poids moléculaire |
1318.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C51H93N15O14S2.C2HF3O2/c1-27(2)20-35(61-38(69)23-55-36(67)21-58-45(73)32(14-10-12-17-52)62-46(74)33(15-11-13-18-53)60-39(70)25-57-44(72)31(54)26-81)48(76)63-34(16-19-82-9)47(75)65-41(28(3)4)49(77)59-22-37(68)56-24-40(71)64-42(29(5)6)50(78)66-43(30(7)8)51(79)80;3-2(4,5)1(6)7/h27-35,41-43,81H,10-26,52-54H2,1-9H3,(H,55,67)(H,56,68)(H,57,72)(H,58,73)(H,59,77)(H,60,70)(H,61,69)(H,62,74)(H,63,76)(H,64,71)(H,65,75)(H,66,78)(H,79,80);(H,6,7)/t31-,32-,33-,34-,35-,41-,42-,43-;/m0./s1 |
Clé InChI |
ZDMSARORUHSLPT-APVNHIGYSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CS)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


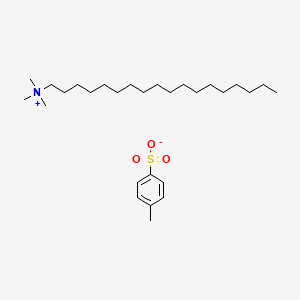

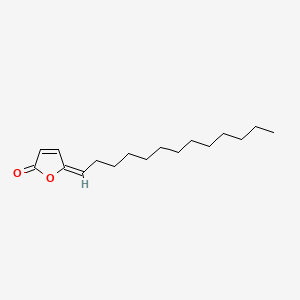
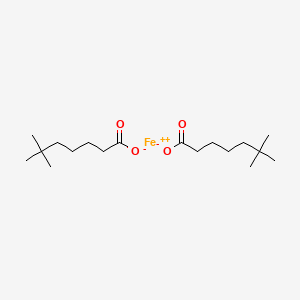
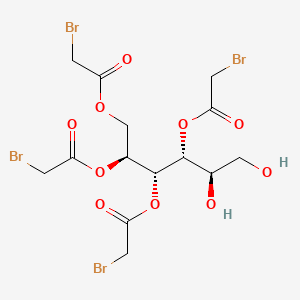

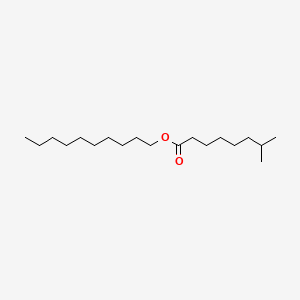
![2-[(6,8-Dibromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B12650753.png)
